molecular formula C15H15N3O3 B11840821 [(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate

[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate

Cat. No.: B11840821
M. Wt: 285.30 g/mol
InChI Key: PTSYIYBQPRVFRH-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with an aminoethylidene compound, followed by esterification with but-2-enoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or other acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient production. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .

Scientific Research Applications

[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate involves its interaction with specific molecular targets. The quinoline moiety is known to bind to DNA and proteins, affecting their function. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with distinct reactivity.

    Quinazoline: Known for its use in anticancer drugs .

Uniqueness

[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate is unique due to its specific functional groups and the combination of quinoline with an aminoethylidene and but-2-enoate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate

InChI

InChI=1S/C15H15N3O3/c1-2-5-14(19)21-18-13(16)10-20-12-8-3-6-11-7-4-9-17-15(11)12/h2-9H,10H2,1H3,(H2,16,18)/b5-2+

InChI Key

PTSYIYBQPRVFRH-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Canonical SMILES

CC=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.